2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
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Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Pyrimidine derivatives, including compounds with complex structures similar to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds often incorporate various functional groups that contribute to their activity, demonstrating the potential of such molecules in developing new antimicrobial agents (Sondhi et al., 2009).
Anticancer and Antitumor Activity
- Certain heterocyclic compounds, particularly those containing pyrimidine and related structures, have been investigated for their anticancer and antitumor activities. Research has shown that modifying the heterocyclic core or substituents can lead to compounds with significant biological activity, indicating the relevance of these molecules in cancer research (Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Properties
- Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties. Studies involving the synthesis and biological evaluation of these compounds reveal their potential in developing new treatments for inflammation and pain management (Sondhi et al., 2009).
Heterocyclic Chemistry Applications
- The diversity of heterocyclic compounds, including those similar to the compound of interest, plays a crucial role in medicinal chemistry. Their applications extend beyond antimicrobial and anticancer activities, touching on various therapeutic areas due to their structural versatility and the ability to interact with biological targets in unique ways (Gouda et al., 2011).
properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-22(2)10-11-23-16-5-3-4-15(16)18(21-19(23)26)29-12-17(25)20-13-6-8-14(9-7-13)24(27)28/h6-9H,3-5,10-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKBDYUGYZDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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